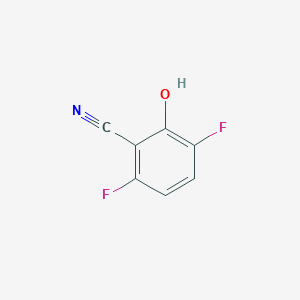

3,6-Difluoro-2-hydroxybenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQASFBKKYDOFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286678 | |

| Record name | Benzonitrile, 3,6-difluoro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344764-39-2 | |

| Record name | Benzonitrile, 3,6-difluoro-2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344764-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,6-difluoro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Difluoro 2 Hydroxybenzonitrile and Analogues

Established Synthetic Pathways for Difluorohydroxybenzonitrile Isomers

Traditional synthetic routes to difluorohydroxybenzonitrile isomers often rely on multi-step sequences starting from readily available precursors. These methods involve the sequential introduction and modification of functional groups on the benzene (B151609) ring.

Multi-Step Approaches from Precursor Aniline (B41778) Derivatives (e.g., Bromination, Diazotization, Cyanidation, Hydrolysis)

A common and versatile strategy for synthesizing substituted benzonitriles, including fluorinated analogues, begins with aniline derivatives. This pathway leverages well-established reactions such as electrophilic halogenation, diazotization of the amino group for subsequent replacement, and cyanation.

A proposed synthesis for an isomer, 2,6-difluoro-4-hydroxybenzonitrile (B48942), exemplifies this multi-step approach starting from 3,5-difluoroaniline (B1215098). researchgate.net The sequence involves:

Bromination: Introduction of a bromine atom onto the aromatic ring.

Diazotization-Hydrolysis: The amino group is converted into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group.

Cyanidation: The bromine atom is replaced with a nitrile group to yield the final product.

The diazotization of an amino group, followed by a Sandmeyer or related reaction, is a cornerstone of this methodology. The Sandmeyer reaction typically involves the conversion of an aniline to a diazonium salt, which is then treated with a copper(I) cyanide to introduce the nitrile functionality. youtube.com However, when dealing with fluorinated anilines, the strongly electron-withdrawing nature of the diazonium group can activate the aryl ring towards nucleophilic aromatic substitution, potentially leading to side reactions where a fluoride (B91410) is displaced by hydroxide (B78521) or cyanide. youtube.com

Another example involves the synthesis of 2-fluoro-4-nitrobenzonitrile, starting from 2-fluoro-4-nitrophenylamine. In this procedure, the amino group is converted to a bromine atom via a diazotization-bromination sequence, followed by a cyanation reaction using N-methyl-2-pyrrolidone (NMP) as the solvent to yield the target nitrile. google.com

The key steps in these aniline-based syntheses are summarized below:

| Step | Reaction | Reagents | Purpose |

| 1 | Electrophilic Bromination | Br₂ | Installs a leaving group for later cyanation. |

| 2 | Diazotization | NaNO₂, H⁺ | Converts -NH₂ into a versatile -N₂⁺ group. |

| 3 | Hydrolysis | H₂O, heat | Replaces the diazonium group with a hydroxyl group. |

| 4 | Cyanidation (Sandmeyer) | CuCN | Replaces a halide or diazonium group with a nitrile (-CN) group. youtube.com |

General Fluorination Strategies for Benzonitrile (B105546) Scaffolds

Introducing fluorine atoms onto a pre-existing benzonitrile skeleton is another critical strategy. The properties of fluorine, being the most electronegative element, often lead to enhanced metabolic stability and membrane permeation in pharmaceutical compounds. acs.org

A prevalent method for synthesizing fluorinated benzonitriles is through halogen exchange (halex) reactions, where chloro-substituted benzonitriles are treated with a fluorinating agent. google.comgoogle.com Potassium fluoride (KF) is a commonly used reagent for this purpose, often in an aprotic polar solvent like tetramethylene sulfone (sulfolane) under heating. google.com The efficiency of this substitution can be enhanced by using spray-dried, fine-particulate anhydrous potassium fluoride. google.com

Electrophilic fluorination represents another approach, although it is more commonly used for creating benzylic α,α-difluoronitriles. acs.org Spectroscopic studies on compounds like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) help in understanding the physicochemical property changes induced by fluorination. mdpi.com

Introduction of Hydroxyl and Nitrile Functionalities

The strategic introduction of hydroxyl and nitrile groups is fundamental to the synthesis of the target compound.

Hydroxyl Group Introduction: Besides the diazotization-hydrolysis of anilines, other methods can be employed. For instance, the synthesis of 2,3-difluoro-4-hydroxybenzonitrile (B167122) involves the deprotection of an ethoxy group. The synthesis starts with 2,3-difluoroanisole, which is formylated and then converted to the nitrile. The final step is the cleavage of the ether with aluminum chloride in toluene (B28343) to reveal the hydroxyl group, yielding 2,3-difluoro-4-cyanophenol.

Nitrile Group Introduction: The conversion of other functional groups into a nitrile is a key transformation.

From anilines: As discussed, the Sandmeyer reaction is a classic method. youtube.com

From aldehydes: Aldehydes can be converted to nitriles. One route involves the reaction of an aldehyde with hydroxylamine-O-sulfonic acid. For example, 4-ethoxy-2,3-difluorobenzaldehyde (B176945) is converted to 4-ethoxy-2,3-difluorobenzonitrile (B158810) using this method. Another classic approach is the conversion of an aldehyde to an oxime, which is then dehydrated to the nitrile. wikipedia.org

From aryl halides: The direct replacement of a halide with a cyanide group, often catalyzed by transition metals, is a powerful modern method (see section 2.2.1).

Advanced Synthetic Approaches to Fluorinated Benzonitriles

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like fluorinated benzonitriles. These approaches often involve transition metal catalysis and an understanding of specific reactivity patterns in fluorinated systems.

Transition Metal-Catalyzed Cross-Coupling Reactions in Benzonitrile Synthesis

Transition metal-catalyzed cyanation reactions have become a preferred alternative to traditional methods like the Rosenmund-von Braun reaction due to their milder conditions and greater functional group tolerance. nih.govnih.govrsc.org Palladium-catalyzed cross-coupling is particularly prominent. nih.govrsc.org

The first palladium-catalyzed cyanation was reported in 1973, converting bromo- and iodoarenes using potassium cyanide. nih.gov Since then, significant advancements have been made. Modern protocols often use less acutely toxic cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a valuable cyanide source in palladium-catalyzed reactions. nih.gov Zinc cyanide (Zn(CN)₂), which is significantly less toxic than alkali metal cyanides, is also widely used. nih.govmit.edu

These reactions are highly versatile and can be applied to a wide range of (hetero)aryl chlorides and bromides, often with low catalyst loadings and fast reaction times. nih.gov Nickel-catalyzed cyanations have also been developed as a powerful alternative. researchgate.net

The table below summarizes key features of various palladium-catalyzed cyanation systems.

| Catalyst System | Cyanide Source | Key Features & Substrates | Reference |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Effective for a wide range of (hetero)aryl halides, including N-H containing heterocycles. | nih.gov |

| Pd(OAc)₂ / NHC Ligand | K₄[Fe(CN)₆]·3H₂O | Tolerant to steric effects; effective for electron-rich and -deficient aryl iodides. | nih.gov |

| Palladium Nanoparticles on ZnO | K₄[Fe(CN)₆] | Ligand- and base-free conditions; effective for aryl bromides and chlorides. | nih.gov |

| Pd₂ (dba)₃ / Ligand | Zn(CN)₂ | Mild, low-temperature (rt to 40 °C) cyanation of (hetero)aryl halides and triflates in aqueous media. | mit.edu |

Nucleophilic Aromatic Substitution Reactions in Fluorinated Systems

Nucleophilic aromatic substitution (SₙAr) is a powerful mechanism for synthesizing highly functionalized aromatic compounds, especially those containing fluorine. wikipedia.org In contrast to electrophilic aromatic substitution, SₙAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro, cyano, and fluorine atoms. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The SₙAr mechanism generally proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. This is typically the rate-limiting step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Fluorine atoms are particularly effective at activating a ring towards SₙAr due to their high electronegativity. Crucially, in SₙAr reactions, fluoride can also act as an excellent leaving group, a role it does not typically play in Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com This reactivity is exploited in the synthesis of fluorinated heterocycles. For example, in pentafluorobenzonitrile, nucleophilic substitution occurs regioselectively, with the fluorine atom at the 4-position (para to the cyano group) being the most readily displaced. rsc.org This regioselectivity is a key consideration in designing syntheses for polyfluorinated molecules. rsc.orgresearchgate.net

Radical Anion-Mediated Arylation Techniques for Fluorinated Benzonitriles

A notable advancement in the synthesis of fluorinated biaryls involves the use of radical anion-mediated arylation. This method provides a novel approach to creating carbon-carbon bonds between aromatic rings, one of which is fluorinated.

A key example of this technique is the phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile radical anion in liquid ammonia (B1221849). nih.gov This reaction demonstrates regioselectivity, with the phenyl group from the benzonitrile radical anion substituting fluorine atoms at the ortho- and para-positions of the fluorobenzonitrile. nih.gov The process yields 2- and 4-cyanobiphenyls with yields ranging from 40% to 90%. nih.gov The reaction mechanism involves the radical anion functioning as an ipso-C-nucleophile, leading to the displacement of a fluorine atom. nih.gov

This methodology has been successfully extended to other radical anions, such as those derived from 3-methoxybenzonitrile (B145857) and 1-cyanonaphthalene, to produce 3'-methoxycyanobiphenyls and (1-naphthyl)benzonitriles, respectively. nih.gov The generation of aryl radicals from aryl halides, facilitated by an electron donor, and their subsequent intramolecular cyclization represents a significant and practical strategy for synthesizing biarylsultams. digitellinc.com An in-situ generated sulfoxylate (B1233899) anion radical can act as the key single electron transfer agent to form aryl radicals from aryl halides, which then undergo intramolecular arylation to yield biarylsultams in good to excellent yields. digitellinc.com

This radical anion-based reactivity opens up new possibilities for developing a general approach to synthesizing fluorinated cyanobisarenes. nih.gov

Table 1: Examples of Radical Anion-Mediated Arylation of Fluorinated Benzonitriles nih.gov

| Fluorobenzonitrile Substrate | Radical Anion Reagent | Product | Yield (%) |

| Fluorobenzonitrile | Benzonitrile radical anion | 2-Cyanobiphenyl | 40-90 |

| Fluorobenzonitrile | Benzonitrile radical anion | 4-Cyanobiphenyl | 40-90 |

| Fluorobenzonitrile | 3-Methoxybenzonitrile radical anion | 3'-Methoxycyanobiphenyls | Not Specified |

| Fluorobenzonitrile | 1-Cyanonaphthalene radical anion | (1-Naphthyl)benzonitriles | Not Specified |

Note: The table is populated with data from the provided text. "Not Specified" indicates that the specific yield was not mentioned in the source.

Methodological Advancements and Challenges in Fluorine Incorporation

The introduction of fluorine into aromatic rings is a crucial step in the synthesis of many modern materials and pharmaceuticals. While methods for direct fluorination exist, they often face challenges related to selectivity, harsh reaction conditions, and the handling of hazardous reagents.

One established method for introducing fluorine into an aromatic ring is through electrophilic substitution using reagents like NF4BF4. dtic.mil This approach can substitute up to five hydrogen atoms on an aromatic ring with fluorine. dtic.mil The reaction can be performed by adding the aromatic compound to a cooled solution of NF4BF4 in HF or vice versa. dtic.mil

A synthesis route for 2,6-difluoro-4-hydroxybenzonitrile starts from 3,5-difluoroaniline, which undergoes bromination, diazotization-hydrolysis, and finally cyanidation. researchgate.net Another reported synthesis involves the demethylation of 2,6-difluoro-4-methoxybenzonitrile (B50328) using aluminum chloride and sodium chloride at high temperatures. prepchem.com

The primary challenges in fluorine incorporation often revolve around controlling the regioselectivity of the fluorination reaction, especially in complex molecules. The high reactivity of many fluorinating agents can lead to over-fluorination or side reactions. Furthermore, the development of milder and more environmentally benign fluorination methods remains an active area of research. The synthetic challenges associated with incorporating trifluoromethyl groups, for instance, include high costs, the formation of byproducts, and difficulties in achieving selectivity. mdpi.com

Reactivity and Transformational Chemistry of 3,6 Difluoro 2 Hydroxybenzonitrile

Chemical Transformations Involving the Nitrile Group

The electron-withdrawing nature of the fluorine atoms and the hydroxyl group influences the reactivity of the nitrile group, making it susceptible to various transformations.

General Hydrolysis Pathways and Derivative Formation

The hydrolysis of nitriles is a common route to produce amides and carboxylic acids. In the case of aromatic nitriles like 3,6-Difluoro-2-hydroxybenzonitrile, this transformation can be achieved under acidic or basic conditions. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791), a related compound, in high-temperature liquid water proceeds through 2,6-difluorobenzamide (B103285) to ultimately form 2,6-difluorobenzoic acid. researchgate.net A similar pathway can be anticipated for this compound, leading to the formation of 3,6-difluoro-2-hydroxybenzamide and subsequently 3,6-difluoro-2-hydroxybenzoic acid.

The hydrolysis process can be represented by the following general scheme:

Step 1: Hydrolysis to Amide

This compound + H₂O → 3,6-Difluoro-2-hydroxybenzamide

Step 2: Hydrolysis of Amide to Carboxylic Acid

3,6-Difluoro-2-hydroxybenzamide + H₂O → 3,6-Difluoro-2-hydroxybenzoic acid + NH₃

Detailed research on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water revealed that the reaction is a consecutive first-order process. researchgate.net The apparent activation energy for the hydrolysis of 2,6-difluorobenzonitrile was found to be 96.7 kJ·mol⁻¹, and for the subsequent hydrolysis of 2,6-difluorobenzamide, it was 75.4 kJ·mol⁻¹. researchgate.net These findings suggest that the initial hydrolysis of the nitrile is the rate-limiting step. A study on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water demonstrated a yield of 64.27% at 523.15 K after 300 minutes, indicating the technical feasibility of this transformation. researchgate.net

| Reactant | Product | Conditions | Yield |

| 2,6-Difluorobenzonitrile | 2,6-Difluorobenzamide | High-temperature liquid water, 523.15 K, 300 min | 64.27% researchgate.net |

Reductions to Amine Derivatives

The reduction of the nitrile group offers a direct pathway to primary amines. Catalytic hydrogenation is a widely used and often the most economical method for this conversion. wikipedia.orgacsgcipr.org Typical catalysts include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction proceeds via an imine intermediate, which is then further reduced to the amine. acsgcipr.org

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

For this compound, this would yield (2-amino-3,6-difluorophenyl)methanol. It is important to control reaction conditions to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.orgacsgcipr.org

Alternative reducing agents for the non-catalytic conversion of nitriles to amines include lithium aluminium hydride, lithium borohydride (B1222165), and diborane. wikipedia.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This method is particularly effective for benzonitriles with electron-withdrawing groups, leading to faster reactions and higher yields. nih.gov

| Reagent System | Substrate Type | Product | Key Features |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Aliphatic and Aromatic Nitriles | Primary Amines | Economical, potential for secondary/tertiary amine byproducts. wikipedia.orgacsgcipr.org |

| Diisopropylaminoborane / cat. LiBH₄ | Aliphatic and Aromatic Nitriles | Primary Amines | Excellent yields, faster for nitriles with electron-withdrawing groups. nih.govorganic-chemistry.org |

| Lithium Aluminium Hydride | Nitriles | Primary Amines | Stoichiometric reducing agent. wikipedia.org |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is a site for various chemical modifications, including etherification and esterification.

Etherification Reactions

Etherification of the phenolic hydroxyl group can be achieved through Williamson ether synthesis or by using alkylating agents under basic conditions. The O-alkylation of phenols is a significant industrial process, though it can face competition from C-alkylation. researchgate.net For instance, the synthesis of intermediates for certain pharmaceuticals has involved the O-alkylation of 4-hydroxybenzophenone (B119663) and 4-bromophenol. researchgate.net

A general representation of the etherification of this compound is as follows:

This compound + R-X → 3,6-Difluoro-2-(alkoxy)benzonitrile + HX (where R is an alkyl group and X is a halide)

The choice of base and solvent is crucial for achieving high selectivity for O-alkylation over C-alkylation.

Esterification Reactions

The hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. Enzymatic esterification using lipases, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be an effective method for synthesizing esters of phenolic compounds. nih.gov For example, the enzymatic esterification of various hydroxybenzyl alcohols with hexanoic acid has been reported, with conversion yields ranging from 50% to 80%. nih.gov It was noted that the presence of a hydroxyl group in the ortho-position, as in 2-hydroxybenzyl alcohol, can negatively affect the reaction equilibrium and conversion rate compared to a para-substituted analogue. nih.gov

The synthesis of phenyl esters can also be achieved directly from phenols and carboxylic acids using a borate-sulfuric acid catalyst complex. google.com This method avoids the need to protect the hydroxyl group.

| Method | Reactants | Catalyst | Key Features |

| Enzymatic Esterification | Phenolic Alcohol + Carboxylic Acid | Lipase (e.g., CALB) | Mild conditions, varying yields depending on substrate structure. nih.gov |

| Catalytic Esterification | Phenol + Carboxylic Acid | Borate-Sulfuric Acid Complex | Direct synthesis without protection of the hydroxyl group. google.com |

| Acylation | Phenol + Acid Chloride/Anhydride | Base (e.g., Pyridine) | Common laboratory method. |

Oxidation Processes of Phenolic Moieties

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. almerja.net The oxidation of phenols can be carried out using various oxidizing agents, such as chromic acid or Fremy's salt. almerja.net The redox equilibrium between dihydroxybenzenes and their corresponding quinones is a facile process. almerja.net

The oxidation of phenolic compounds can also be catalyzed by enzymes like peroxidases or laccases, or by redox-active metals such as manganese(IV). rsc.orgmdpi.comnih.gov Studies on the oxidation of small phenolic compounds by Mn(IV) have shown that the reaction products can vary depending on the structure of the phenol. For example, pyrogallol (B1678534) was found to form a stable quinone-like product, while gallic acid was more completely oxidized to CO₂. mdpi.comnih.gov The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound would likely influence its oxidation potential and the nature of the resulting products.

Aromatic Ring Reactivity and Directed Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound is a complex balance of the electronic effects of its substituents. The hydroxyl group is a powerful activating group that donates electron density through resonance, while the nitrile group is a strong electron-withdrawing group via both induction and resonance. The fluorine atoms exhibit a dual nature; they are inductively electron-withdrawing but can donate electron density through resonance. jmu.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -CN (Nitrile) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich aromatic ring. uci.edu The hydroxyl group is a strongly activating, ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.comyoutube.com Conversely, the fluorine atoms and the nitrile group are deactivating. jmu.eduuci.edu

For this compound, the directing effects of the substituents are as follows:

The hydroxyl group at C2 strongly directs incoming electrophiles to its ortho positions (C1-CN, which is blocked, and C3-F) and its para position (C5).

The fluorine atom at C3 directs to its ortho (C2-OH and C4) and para (C6-F) positions.

The fluorine atom at C6 directs to its ortho (C1-CN and C5) and para (C3-F) positions.

The nitrile group at C1 is a meta-director, influencing positions C3 and C5.

The powerful activating and directing effect of the hydroxyl group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the hydroxyl group and also favored by the directing effects of the C6-fluoro and C1-nitrile groups. The C4 position is another possibility, being ortho to the C3-fluoro group, but is generally less favored.

Polyfluoroarenes are known to undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for simple benzene rings. mdpi.comlibretexts.org This reactivity is enhanced by the presence of strongly electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the aromatic ring is rendered electron-deficient by the inductive effects of the two fluorine atoms and, most significantly, by the potent electron-withdrawing nature of the nitrile group. This activation makes the carbon atoms attached to the fluorine atoms susceptible to attack by nucleophiles.

The substitution can occur at either C3 or C6. The relative reactivity of these positions depends on the specific reaction conditions and the nature of the attacking nucleophile. The nitrile group strongly activates the ortho (C6) and para (C3) positions to nucleophilic attack. Studies on similar molecules, such as 2,4-difluoronitrobenzene, show that both fluorine atoms can be displaced by nucleophiles like amines (e.g., morpholine). ichrom.com The reaction often proceeds sequentially, allowing for the introduction of one or two different nucleophiles. nih.gov

| Nucleophile | Potential Product(s) | Reaction Type |

|---|---|---|

| Ammonia (B1221849) (NH₃) or Amines (R-NH₂) | 3-Amino-6-fluoro-2-hydroxybenzonitrile (B15292466) or 3,6-Diamino-2-hydroxybenzonitrile | Aminodefluorination |

| Alkoxides (R-O⁻) | 3-Alkoxy-6-fluoro-2-hydroxybenzonitrile | Etherification |

| Hydroxide (B78521) (OH⁻) | 3,6-Dihydroxy-2-hydroxybenzonitrile (after tautomerization) | Hydroxylation |

Further halogenation of this compound is an electrophilic aromatic substitution reaction. The position of the incoming halogen (e.g., Br, Cl) will be determined by the combined directing effects of the existing substituents.

As established, the hydroxyl group is the most powerful activating director. It will direct the incoming electrophile primarily to the C5 position. The C5 position is para to the -OH group, meta to the -CN group, and ortho to the C6-F group. This convergence of directing influence makes C5 the most probable site for halogenation. Subsequent functionalization of the newly introduced halogen would typically involve transition-metal-catalyzed cross-coupling reactions or further nucleophilic substitution, depending on the reaction conditions. For instance, a bromine atom at C5 could be converted to other functional groups using Suzuki or Buchwald-Hartwig coupling reactions.

Intramolecular Rearrangements and Complex Reaction Pathways

Beyond simple substitution, this compound can be anticipated to participate in more complex transformations, such as the removal or conversion of its existing functional groups.

Reductive decyanation is a process that removes the nitrile group and replaces it with a hydrogen atom. umich.edu This transformation is valuable as it allows the nitrile group to be used for its electron-withdrawing and directing properties during synthesis, only to be removed at a later stage. beilstein-journals.orgnih.gov Several methods exist for this purpose:

Alkali Metals: Dissolving metals, such as sodium in liquid ammonia, can effectively remove the nitrile group. nih.gov

Metal Hydrides: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, although conditions must be carefully controlled to avoid reduction of other functional groups. nih.govpsu.edu

Transition Metal Catalysis: Rhodium or iron-catalyzed reactions using hydrosilanes as the reducing agent offer mild and functional-group-tolerant methods for decyanation. beilstein-journals.orgbeilstein-journals.org

Applying these methods to this compound would yield 2,5-difluorophenol.

Aminodefluorination is a specific type of nucleophilic aromatic substitution where an amine displaces a fluorine atom. As discussed in section 3.3.2, the fluorine atoms in this compound are activated towards nucleophilic attack. The reaction with ammonia or primary/secondary amines can lead to the synthesis of aminofluorophenols. nih.gov For example, reaction with a primary amine (R-NH₂) could yield 3-amino-6-fluoro-2-hydroxybenzonitrile or 6-amino-3-fluoro-2-hydroxybenzonitrile. The synthesis of polyfluoroaryl amides often involves the deprotonation of an amide with a base to enhance its nucleophilicity before it attacks the polyfluoroarene. nih.gov This approach highlights a pathway to create complex aniline (B41778) derivatives from the starting fluorinated phenol.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3,6-Difluoro-2-hydroxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, offers an unambiguous assignment of all atoms and their connectivity.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, there are two aromatic protons and one hydroxyl proton. The aromatic protons are situated on a complexly substituted benzene (B151609) ring, and their chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl (-OH), cyano (-CN), and fluorine (-F) substituents.

The hydroxyl group is strongly electron-donating, while the cyano and fluorine groups are electron-withdrawing. The two aromatic protons are ortho to each other. The proton at position 4 (H-4) is para to the hydroxyl group and meta to a fluorine atom, while the proton at position 5 (H-5) is meta to the hydroxyl group and ortho to a fluorine atom.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) and a broader signal for the hydroxyl proton, the chemical shift of which can vary with concentration and solvent. researchgate.net The aromatic signals will appear as doublets of doublets due to coupling with each other (³JHH) and with nearby fluorine atoms (³JHF and ⁴JHF). For example, data for 2-Cyanophenol shows aromatic protons in the range of δ 6.95-7.50 ppm. chemicalbook.comresearchgate.net The presence of two electron-withdrawing fluorine atoms would likely shift the aromatic protons of this compound further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.4 | ddd | ³J(H4-H5) ≈ 8-9; ³J(H4-F3) ≈ 8-10; ⁴J(H4-F6) ≈ 2-4 |

| H-5 | 7.2 - 7.6 | ddd | ³J(H5-H4) ≈ 8-9; ³J(H5-F6) ≈ 8-10; ⁴J(H5-F3) ≈ 2-4 |

| -OH | 5.0 - 9.0 | br s | None |

Note: Predicted values are based on analysis of related substituted benzonitrile (B105546) and fluorophenol structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is essential for mapping the carbon skeleton of a molecule. In this compound, there are seven distinct carbon environments. The chemical shifts are influenced by the attached substituents and their positions on the aromatic ring. The carbon atoms directly bonded to fluorine (C-3 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other carbons will show smaller couplings (²JCF, ³JCF). researchgate.net

The chemical shifts for carbons in substituted benzenes are predictable. uvic.ca The nitrile carbon (-CN) typically appears in the δ 115-120 ppm range. The carbon bearing the hydroxyl group (C-2) will be significantly shifted downfield (δ > 150 ppm). The carbons attached to fluorine (C-3 and C-6) will also be downfield due to the deshielding effect of fluorine, with their signals split by direct coupling. For comparison, the carbons in 2-hydroxybenzonitrile (B42573) have been well-documented. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~105 | dd | ²J(C1-F6) ≈ 15-25; ³J(C1-F3) ≈ 5-10 |

| C-2 | >150 | dd | ²J(C2-F3) ≈ 15-25; ³J(C2-F6) ≈ 5-10 |

| C-3 | ~155 | d | ¹J(C3-F3) ≈ 240-260 |

| C-4 | ~115 | dd | ²J(C4-F3) ≈ 20-30; ³J(C4-F6) ≈ 3-7 |

| C-5 | ~125 | dd | ²J(C5-F6) ≈ 20-30; ³J(C5-F3) ≈ 3-7 |

| C-6 | ~158 | d | ¹J(C6-F6) ≈ 240-260 |

| -CN | ~117 | t | ³J(CN-F) ≈ 2-5 |

Note: Predicted values are based on analysis of related substituted benzonitrile and fluorophenol structures. The multiplicity of the -CN carbon may appear as a triplet if coupling to both fluorine atoms is resolved.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds. rsc.org Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it excellent for distinguishing between non-equivalent fluorine atoms. wikipedia.org In this compound, the two fluorine atoms (F-3 and F-6) are in different chemical environments and are expected to produce two distinct signals. nih.govresearchgate.net

The chemical shifts will be influenced by the other substituents on the ring. azom.com Both signals will likely appear as complex multiplets due to coupling with each other (⁴JFF) and with the aromatic protons (³JHF and ⁴JHF). The typical range for aromatic fluorine atoms is between -100 and -200 ppm relative to a standard like CFCl₃. wikipedia.orgazom.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-3 | -120 to -140 | ddd | ⁴J(F3-F6) ≈ 15-20; ³J(F3-H4) ≈ 8-10; ⁴J(F3-H5) ≈ 2-4 |

| F-6 | -110 to -130 | ddd | ⁴J(F6-F3) ≈ 15-20; ³J(F6-H5) ≈ 8-10; ⁴J(F6-H4) ≈ 2-4 |

Note: Predicted values are relative to CFCl₃ and are based on data for related difluorinated aromatic compounds.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the signals for H-4 and H-5 would confirm their ortho relationship (³JHH coupling). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for H-4 and H-5 to their corresponding carbon signals, C-4 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- and three-bond) ¹H-¹³C correlations. rsc.org It is invaluable for piecing together the molecular structure. For instance, the proton H-5 would be expected to show correlations to carbons C-1, C-3, and C-6, while H-4 would correlate to C-2 and C-6. The hydroxyl proton, if observed, might show correlations to C-1, C-2, and C-3. These correlations confirm the substitution pattern on the aromatic ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would display characteristic bands for the O-H, C≡N, C-F, and aromatic C=C and C-H bonds.

O-H Stretch: A broad, strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ for the hydroxyl group, characteristic of hydrogen bonding. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group, appearing in the range of 2220-2260 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur as a series of bands between 1450 and 1600 cm⁻¹.

C-F Stretch: Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Studies on difluorophenols show strong bands in this region. researchgate.net

O-H Bend: The in-plane bending of the O-H group is expected around 1330-1440 cm⁻¹, potentially overlapping with other signals. Out-of-plane bending appears as a broad band around 650-750 cm⁻¹.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| C≡N | Stretch | 2220 - 2260 | Medium, Sharp | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-F | Stretch | 1100 - 1350 | Strong | Weak |

Note: Predicted frequencies are based on typical group frequencies and data from related fluorophenolic compounds. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems. Phenols typically exhibit two main absorption bands in the UV region. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. nih.gov

For this compound, the presence of the hydroxyl, cyano, and fluoro groups will influence the energy of the π→π* transitions. The hydroxyl group acts as a strong auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima compared to benzene. The electron-withdrawing cyano and fluoro groups will also modulate these transitions. In aqueous solutions, the position of the absorption bands is often pH-dependent due to the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion, which generally results in a further red shift of the absorption bands. bgu.ac.ilresearchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Solvent | Predicted λ_max (nm) |

|---|---|---|

| Primary Band (π→π*) | Non-polar (e.g., Hexane) | ~275 - 285 |

| Secondary Band (π→π*) | Non-polar (e.g., Hexane) | ~210 - 220 |

| Primary Band (Phenolate) | Aqueous Base (pH > 10) | ~290 - 305 |

Note: Predicted values are based on data for substituted phenols and benzonitriles. nih.govbgu.ac.il

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of this compound, MS provides the molecular weight and, through fragmentation analysis, valuable information about its structural components.

In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 155.10 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺) at an m/z of 155. The fragmentation pattern would be influenced by the stability of the aromatic ring and the nature of its substituents—a hydroxyl group, a cyano group, and two fluorine atoms. The major fragmentation pathways for substituted benzyl (B1604629) nitrates and other benzoic acid derivatives often involve the loss of small neutral molecules or radicals. doi.orgnih.gov For this compound, characteristic fragmentation would likely involve the loss of CO (from the hydroxyl group) and HCN (from the nitrile group).

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₃F₂NO), the exact mass of the molecular ion is 155.0183. An HRMS measurement confirming this value would provide unambiguous identification of the compound's elemental formula.

The expected ionic fragments in the mass spectrum of this compound are detailed in the table below.

| Fragment Ion | Chemical Formula | Nominal m/z | Exact Mass |

| [M]⁺ | [C₇H₃F₂NO]⁺ | 155 | 155.0183 |

| [M-H]⁺ | [C₇H₂F₂NO]⁺ | 154 | 154.0105 |

| [M-CO]⁺ | [C₆H₃F₂N]⁺ | 127 | 127.0237 |

| [M-HCN]⁺ | [C₆H₂F₂O]⁺ | 128 | 128.0023 |

This table represents predicted data based on the structure of the compound and general fragmentation patterns of related molecules.

Specialized Spectroscopic Techniques

Beyond the standard suite of NMR and IR spectroscopy, specialized techniques can offer deeper insights into the electronic structure and molecular geometry of this compound.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with all electrons paired, it is EPR-silent in its ground state. youtube.com However, EPR spectroscopy could be employed to study radical species derived from this compound, such as a radical cation or anion.

If this compound were to be converted into a radical cation (e.g., by γ-irradiation in a solid matrix), its EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. rsc.orgpsu.edu The hyperfine coupling of the unpaired electron with the magnetic nuclei within the molecule (¹H, ¹⁹F, and ¹⁴N) would result in a characteristic splitting pattern, offering insights into the electronic structure of the radical. rsc.org

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in the absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org This technique is particularly useful for probing the electronic transitions of molecules. wikipedia.orgcreative-biostructure.com While standard absorption spectroscopy might show broad, overlapping bands, MCD can resolve these into distinct positive and negative peaks, providing more detailed information about the symmetry and nature of the electronic states. nih.govoulu.fi

For an aromatic compound like this compound, MCD spectroscopy could be used to analyze the π→π* transitions of the benzene ring. The resulting spectrum would be sensitive to the substitution pattern, and the observed signals could be correlated with theoretical calculations to gain a deeper understanding of the molecule's electronic structure. nih.gov

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase, providing highly precise information about their geometry. libretexts.org By measuring the frequencies of absorbed microwave radiation, the moments of inertia of the molecule can be determined. From these, it is possible to calculate bond lengths and bond angles with very high accuracy. youtube.com

While no specific microwave spectrum for this compound has been reported, studies on related molecules like other fluorinated phenols and benzonitriles demonstrate the power of this technique. frontiersin.org A microwave spectroscopic analysis of this compound would yield its rotational constants (A, B, and C), which are inversely related to the moments of inertia about the principal axes of rotation. This data would provide an unambiguous determination of the molecule's three-dimensional structure in the gas phase.

X Ray Crystallography and Solid State Structural Analysis

Principles and Methodologies of Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu The fundamental principle of SCXRD is based on the diffraction of a monochromatic X-ray beam by a single crystal. numberanalytics.com When X-rays interact with the electron clouds of the atoms within the crystal lattice, they are scattered in a predictable pattern. numberanalytics.comjove.com This diffraction phenomenon occurs because the wavelength of X-rays is comparable to the interatomic distances in the crystal. fzu.cz

The interaction of the incident X-rays with the crystal produces constructive interference when the conditions of Bragg's Law (nλ = 2d sinθ) are met. carleton.edunumberanalytics.com This law establishes a relationship between the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between the crystal lattice planes (d). numberanalytics.com

The process involves mounting a single crystal on a goniometer, which orients the crystal in various directions. numberanalytics.com The crystal is then irradiated with X-rays, and the diffracted beams are collected by a detector. carleton.edunumberanalytics.com By analyzing the positions and intensities of the diffraction spots, a three-dimensional map of the electron density within the crystal's unit cell can be generated. fzu.czkit.edu From this electron density map, crystallographers can determine the precise positions of the atoms, their bond lengths, bond angles, and other structural details. carleton.edukit.eduspbu.ru

Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources, which enhance the quality of the diffraction data and allow for the analysis of very small crystals. kit.edu The resulting structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. numberanalytics.comnumberanalytics.com

Crystal Growth and Optimization for Fluorinated Benzonitrile (B105546) Systems

Obtaining high-quality single crystals is a critical prerequisite for a successful SCXRD analysis. researchgate.net The quality and size of the crystal directly impact the resolution and accuracy of the resulting structural data. numberanalytics.com For fluorinated benzonitrile systems like 3,6-difluoro-2-hydroxybenzonitrile, specific techniques are employed to grow crystals suitable for diffraction experiments.

Common crystal growth methods from solution include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The gradual increase in concentration leads to the formation of well-ordered crystals. The choice of solvent is crucial, as it should provide moderate solubility for the compound. rochester.edu

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. youtube.com

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface between the two liquids. rochester.edu

Optimization of crystal growth involves systematically varying parameters such as solvent, temperature, concentration, and the rate of cooling or evaporation. research.csiro.au For fluorinated benzonitriles, the presence of fluorine atoms can influence intermolecular interactions and solubility, necessitating careful selection of crystallization conditions. The goal is to promote slow, controlled crystal growth to minimize defects and obtain crystals of optimal size, typically between 0.1 and 0.5 mm. numberanalytics.comresearchgate.net The purity of the compound is also a critical factor, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder. rochester.edu

Table 1: Common Crystal Growth Techniques and Key Parameters

| Technique |

Determination of Molecular Geometry and Conformation in Crystalline States

SCXRD is the most powerful method for determining the precise three-dimensional structure of molecules in their crystalline state. rigaku.comexcillum.com The analysis of the diffraction data yields the atomic coordinates of each atom in the unit cell, from which detailed geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated with high precision. carleton.eduspbu.ru

For this compound, SCXRD can reveal:

The planarity of the benzene (B151609) ring.

The precise bond lengths of the C-F, C-O, C≡N, and C-C bonds.

The bond angles within the benzene ring and involving the substituents.

The conformation of the molecule, particularly the orientation of the hydroxyl and cyano groups relative to the benzene ring and each other.

It is important to note that the conformation observed in the crystalline state represents a low-energy state influenced by the forces of crystal packing. acs.org This solid-state conformation may differ from the predominant conformation in solution, where the molecule has more conformational freedom. acs.org However, crystallographic data provides a crucial starting point for understanding the intrinsic conformational preferences of the molecule. nih.gov

Table 2: Hypothetical Geometric Data for this compound from SCXRD

| Parameter |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined from experimental SCXRD analysis.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. numberanalytics.comnumberanalytics.com These interactions are crucial in determining the physical properties of the crystalline solid. numberanalytics.commdpi.com SCXRD allows for a detailed analysis of these interactions by providing the precise distances and angles between atoms of neighboring molecules. fzu.cz

For this compound, the key intermolecular interactions expected to influence its crystal packing include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) and the oxygen atom of the hydroxyl group are potential hydrogen bond acceptors. The fluorine atoms can also act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C-F, C-O, and C≡N bonds create a molecular dipole moment, leading to dipole-dipole interactions that influence the alignment of molecules in the crystal.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

The analysis of the crystal structure reveals the specific patterns of these interactions, often referred to as supramolecular synthons. nih.gov For instance, molecules might form hydrogen-bonded dimers, chains, or more complex three-dimensional networks. Understanding these packing motifs is essential for crystal engineering, where the goal is to design new materials with desired properties by controlling the intermolecular interactions. rsc.orgrsc.org

Role in Absolute Configuration Determination of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. For such chiral derivatives that are enantiomerically pure, SCXRD is the most reliable method for determining their absolute configuration. nih.govpurechemistry.orgresearchgate.net

The determination of absolute configuration relies on a phenomenon known as anomalous scattering (or resonant scattering). researchgate.net When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component. thieme-connect.de This leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these intensities, known as Bijvoet pairs, can be measured and used to determine the absolute arrangement of atoms in space. researchgate.netnih.gov

The Flack parameter is a value refined during the crystallographic analysis that indicates the absolute structure of the crystal. nih.gov A value close to zero for the correct enantiomer confirms the assigned absolute configuration. reddit.com

For chiral derivatives of this compound, especially those containing heavier atoms, SCXRD can unambiguously establish the R or S configuration at the stereocenters. researchgate.net This is of paramount importance in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. purechemistry.org In cases where the anomalous scattering effect is weak (e.g., for light-atom structures), derivatization with a molecule of known absolute configuration or one containing a heavy atom can be employed to facilitate the determination. researchgate.netresearchgate.net

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules and their reactions at an electronic level. For a compound like 3,6-Difluoro-2-hydroxybenzonitrile, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy and a host of other electronic properties.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the distribution of charge across the molecule, highlighting electronegative and electropositive regions. This is crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing a visual representation of the molecule's reactivity.

The following table represents a hypothetical output from a DFT calculation for this compound, illustrating the type of data that would be generated.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and not based on actual experimental or computational data.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in exploring the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the identification and characterization of transition states , which are the high-energy structures that must be overcome for a reaction to proceed. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. This compound has rotational freedom around the C-O bond of the hydroxyl group. A conformational analysis would systematically explore the different spatial arrangements (conformers) of the atoms and their corresponding energies.

This is achieved by constructing a potential energy surface (PES) , which maps the molecule's energy as a function of one or more of its geometric parameters, such as a dihedral angle. The analysis would identify the lowest-energy conformer (the global minimum) and other stable conformers (local minima), as well as the energy barriers between them. This information is crucial for understanding which conformations are most likely to be present under given conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. Should this compound be part of a series of compounds tested for a specific activity (e.g., enzyme inhibition, herbicidal activity), QSAR would be a valuable tool.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

QSAR models can be developed using different types of molecular descriptors:

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and counts of specific atom types or functional groups.

3D-QSAR: This more advanced approach requires the 3D alignment of the molecules in the dataset. It calculates interaction fields around the molecules to describe their steric and electrostatic properties.

Comparative Molecular Field Analysis (CoMFA): Generates a QSAR model by correlating biological activity with the steric and electrostatic fields surrounding the aligned molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Extends the CoMFA approach by including additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed model.

A hypothetical QSAR study involving this compound would result in a model that could predict the activity of new, unsynthesized analogs.

Assessment of Applicability Domain and Predictive Power

A critical aspect of any QSAR model is to define its applicability domain (AD) . The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. Various methods, based on descriptor ranges or distances in chemical space, are used to define the AD.

The predictive power of a QSAR model is assessed through rigorous statistical validation. This involves:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to test the model's robustness.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is the ultimate test of its predictive power.

Key statistical metrics used to evaluate a QSAR model are presented in the table below.

Table 2: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value Range |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive power of the model through internal validation. | > 0.5 |

| r²_pred (Predictive r² for external set) | Measures the predictive power on an external test set. | > 0.6 |

Role of Fluorine Substituents in Modulating Activity Profiles

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The two fluorine substituents on the this compound ring are expected to profoundly influence its behavior. Fluorine is the most electronegative element, and its presence can alter a molecule's acidity, basicity, metabolic stability, and binding affinity. elixirpublishers.com

The electron-withdrawing nature of the fluorine atoms in this compound lowers the pKa of the phenolic hydroxyl group, making it more acidic compared to its non-fluorinated analog. This increased acidity can enhance hydrogen bonding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This enhanced stability is a critical factor in improving a drug's pharmacokinetic profile.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in structure-based drug design, used to predict and analyze how a ligand like this compound interacts with its biological target. openmedicinalchemistryjournal.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, a docking study would place the molecule within the active site of a target protein and score the different binding poses. The algorithm would evaluate interactions such as hydrogen bonds from the hydroxyl group, potential interactions involving the nitrile nitrogen, and the contribution of the fluorinated phenyl ring to the binding affinity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Following a docking experiment, an MD simulation can be run to assess the stability of the predicted binding pose. These simulations model the movements of atoms and molecules, allowing researchers to observe conformational changes, the stability of key hydrogen bonds, and the role of water molecules in the binding site. For example, MD simulations on benzonitrile (B105546) analogues targeting HIV reverse transcriptase have been used to calculate binding free energies and understand how specific residues contribute to the interaction. nih.gov Such studies reveal that electrostatic interactions and solvation effects are often critical for the binding affinity of this class of inhibitors. nih.gov

| Technique | Objective | Key Findings for Benzonitrile Scaffolds | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinity | Identified key interactions between benzonitrile derivatives and target residues in enzymes like xanthine (B1682287) oxidase and α-glucosidase. | researchgate.net |

| Molecular Dynamics (MD) | Assess stability of binding pose and calculate free energy | Revealed different interaction modes between inhibitors and HIV reverse transcriptase; showed that higher binding affinity was favored by electrostatic interactions and solvation. | nih.gov |

| Co-crystallization & IGMH Analysis | Experimentally validate and analyze non-covalent interactions | Demonstrated precise recognition of benzonitrile derivatives by a supramolecular macrocycle, highlighting hydrogen bonding and other non-covalent forces. | nih.gov |

Scaffold Analysis and Design in Medicinal Chemistry

The concept of a molecular scaffold—the core framework of a molecule—is central to medicinal chemistry for organizing and analyzing compounds. lifechemicals.com The 2-hydroxybenzonitrile (B42573) core of the title compound serves as its scaffold. Analyzing and modifying such scaffolds are key strategies for discovering new drugs with improved properties.

Methodologies for Scaffold Definition and Classification

A molecular scaffold can be defined in several ways, with the most common being the Bemis-Murcko (BM) framework, which is generated by removing all side-chain atoms from a molecule. arxiv.org This leaves the ring systems and the linkers connecting them. Such definitions allow for the systematic classification of vast chemical libraries. researchgate.net Molecules can be grouped into scaffold classes, which can then be organized into hierarchies based on common substructures. researchgate.net This hierarchical classification is invaluable for analyzing structure-activity relationships (SAR) from high-throughput screening data and understanding the diversity of chemical libraries. researchgate.net

| Methodology | Description | Application |

|---|---|---|

| Bemis-Murcko (BM) Scaffold | Retains all ring systems and the linkers that connect them after removing all R-groups (side chains). | Widely used for basic scaffold generation and classification in cheminformatics. arxiv.org |

| Cyclic Skeleton (CSK) | A more detailed definition that includes not only the rings but also the chain length and branching points of the linkers. | Provides a more granular classification, useful for deep learning models in drug design. arxiv.org |

| Hierarchical Scaffolds (HierS) | A system that organizes scaffolds into a tree-like structure based on substructure relationships. | Enables systematic exploration of chemical space and SAR analysis. researchgate.netresearchgate.net |

Strategies for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally novel scaffold, while preserving the original biological activity. nih.govnih.gov The goal is often to find compounds with improved properties, such as better pharmacokinetics, reduced toxicity, or novel intellectual property. researchgate.netnih.gov This approach is closely related to bioisosteric replacement, where functional groups are swapped with others that possess similar physicochemical properties. nih.govresearchgate.net

For this compound, a scaffold hopping strategy might involve replacing the benzene (B151609) ring with a different aromatic or heteroaromatic system (e.g., pyridine, pyrimidine) that can maintain a similar spatial arrangement of the key functional groups. Bioisosteric replacement could involve substituting the nitrile group (-CN) with other hydrogen bond acceptors like an oxazole (B20620) or a ketone, or replacing the hydroxyl group (-OH) with a bioisostere such as an NH-acyl or a thiol group. These strategies are classified based on the degree of structural change, from minor atom swaps to complete backbone replacements. nih.gov

Computational Tools and Algorithms in Scaffold-Based Design (e.g., ReCore)

A variety of computational tools have been developed to facilitate scaffold-based drug design. nih.gov These tools help automate the process of scaffold hopping and library design.

One prominent example is ReCore , a software tool designed for scaffold replacement. nih.gov34.237.233 ReCore operates by searching a pre-indexed 3D fragment library (often derived from crystal structure databases like the PDB or CSD) to find new cores that can geometrically match a query. biosolveit.deresearchgate.net The user defines a core to be replaced in a starting molecule and specifies the "exit vectors"—the bonds connecting the core to the peripheral R-groups. ReCore then rapidly retrieves fragments from its library that fit the spatial arrangement of these vectors. nih.gov Additional pharmacophore constraints can be applied to ensure the new scaffold retains key interactions. biosolveit.de A key advantage of ReCore is its ability to generate novel scaffolds with low-energy, realistic 3D conformations, avoiding strained structures. 34.237.233

Other computational tools complement this process. For instance, FTrees uses pharmacophore-based similarity to screen large chemical spaces for compounds that share key interaction features, even if they have different scaffolds. biosolveit.de Deep learning models like DeepScaffold are also emerging, capable of generating novel molecules based on a given scaffold definition. arxiv.org

| Tool/Algorithm | Primary Function | Methodology | Reference |

|---|---|---|---|

| ReCore | 3D Scaffold Replacement / Hopping | Searches 3D fragment libraries based on geometric and pharmacophoric constraints of exit vectors. | nih.govbiosolveit.debiosolveit.de |

| FTrees | Pharmacophore-based Similarity Screening | Represents molecules as "feature trees" to identify compounds with similar pharmacophoric patterns. | biosolveit.de |

| DeepScaffold | De Novo Molecule Generation | Uses a deep generative model to grow molecules from a given scaffold (e.g., BM-scaffold or CSK). | arxiv.org |

| Scaffold Hunter | Chemical Space Visualization | Organizes and visualizes compound datasets based on a scaffold hierarchy for SAR analysis. | arxiv.org |

Advanced Research Applications and Potential in Chemical Sciences

Utility as Versatile Building Blocks in Complex Organic Synthesis

There is currently a lack of specific published research demonstrating the use of 3,6-Difluoro-2-hydroxybenzonitrile as a versatile building block in complex organic synthesis. While its structural relatives, such as 2,6-Difluoro-4-hydroxybenzonitrile (B48942), are recognized as multifunctional compounds that participate in various coupling and substitution reactions to create new functional molecules, similar applications for the 3,6-difluoro-2-hydroxy isomer are not documented in available literature. gneechem.com The strategic placement of hydroxyl, nitrile, and fluorine functional groups suggests theoretical potential for diverse chemical transformations, but concrete examples and methodologies for this specific isomer remain uncharacterised in research.

Foundational Scaffold for Medicinal Chemistry and Drug Discovery Research

The role of this compound as a foundational scaffold in medicinal chemistry and drug discovery is not established in the scientific literature. Fluorinated aromatic compounds are of high interest in this field due to the favourable properties conferred by fluorine atoms. For related isomers like 2,6-Difluoro-4-hydroxybenzonitrile, there are documented uses as key intermediates in the synthesis of fluorine-containing drugs, including some anticancer and antiviral lead compounds. gneechem.com However, no such specific research has been published for the this compound scaffold.

Design and Development of Novel Bioactive Compounds

There are no specific research findings on the design and development of novel bioactive compounds derived directly from the this compound scaffold. The development of new therapeutic agents often relies on the modification of core structures to enhance biological activity. For instance, the related compound 2,6-Difluoro-3-nitrobenzonitrile is noted as an intermediate for anti-cancer agents. chemimpex.com This highlights the potential of the broader class of molecules, though specific examples originating from this compound are absent from current research publications.

Strategic Modulation of Molecular Recognition and Physicochemical Properties

A detailed analysis of how the specific substitution pattern of this compound modulates molecular recognition and physicochemical properties is not available. In general, the inclusion of fluorine atoms in a molecule can enhance properties such as lipophilicity and metabolic stability, which are critical in drug design. For related isomers, the unique combination of functional groups is known to allow for the fine-tuning of molecular properties to optimize end-product performance. However, empirical data and structure-activity relationship (SAR) studies focusing on the 3,6-difluoro-2-hydroxy isomer have not been published.

Significance in Agrochemical Research and Development

The significance of this compound in agrochemical research and development is not documented in available scientific or patent literature.

Structure-Activity Relationships in Agrochemical Development

Due to the absence of research on agrochemical agents derived from this compound, there are no available studies on its structure-activity relationships in this context.

Contributions to Materials Science and Specialty Chemicals

The compound this compound, while primarily recognized in the context of pharmaceutical and agrochemical intermediates, holds significant theoretical potential as a building block in materials science. Its unique trifunctional structure, featuring a hydroxyl group, a nitrile group, and two fluorine atoms on a benzene (B151609) ring, makes it a candidate for the synthesis of high-performance materials. Isomeric compounds such as 2,6-Difluoro-4-hydroxybenzonitrile are noted for their role as monomers in creating functional polymers and electronic materials with enhanced thermal resistance and chemical stability. gneechem.com This suggests that difluorohydroxybenzonitrile scaffolds are valuable for developing advanced materials. gneechem.com The presence of multiple reactive sites on this compound allows for its potential involvement in various polymerization reactions to create specialty chemicals and polymers with tailored properties.

Synthesis of Specialty Polymers and Resins with Tailored Characteristics

The molecular architecture of this compound provides several avenues for its incorporation into polymeric structures. The hydroxyl (-OH) and nitrile (-CN) groups, along with the fluorine-activated aromatic ring, can participate in different polymerization reactions. For instance, the hydroxyl group allows for esterification or etherification, enabling the synthesis of polyesters and polyethers. The nitrile group can be involved in trimerization reactions to form highly stable triazine rings, a key step in the curing of phthalonitrile (B49051) resins, which are known for their exceptional thermal and oxidative stability. researchgate.netrsc.org

Research on related dihydroxybenzene isomers demonstrates their use in synthesizing high-temperature phthalonitrile polymers via nucleophilic substitution reactions. rsc.org Similarly, this compound could theoretically serve as a difunctional or trifunctional monomer. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, a common pathway for building polymer backbones.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its functional groups suggest a strong potential for its use as a monomer. The table below outlines these groups and their potential roles in creating specialized polymers.

| Functional Group | Potential Role in Polymerization | Resulting Polymer Type (Potential) |